[1-(2,4-Dimethylphenyl)ethyl](prop-2-EN-1-YL)amine
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Overview
Description
1-(2,4-Dimethylphenyl)ethylamine is an organic compound with the molecular formula C13H19N It is characterized by the presence of a dimethylphenyl group attached to an ethyl chain, which is further connected to a prop-2-en-1-yl amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylphenyl)ethylamine can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethylphenylacetonitrile with allylamine under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 1-(2,4-Dimethylphenyl)ethylamine may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common practices to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylphenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The amine group in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or hydrocarbons.
Scientific Research Applications
1-(2,4-Dimethylphenyl)ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)ethylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its application and the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dimethylphenyl)ethylamine: This compound has a similar structure but with a prop-2-yn-1-yl group instead of a prop-2-en-1-yl group.
1-(2,4-Dimethylphenyl)ethylamine: This compound features an ethyl group in place of the prop-2-en-1-yl group.
Uniqueness
The uniqueness of 1-(2,4-Dimethylphenyl)ethylamine lies in its specific structural configuration, which imparts distinct chemical and physical properties. These properties make it suitable for particular applications that similar compounds may not be able to fulfill.
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
N-[1-(2,4-dimethylphenyl)ethyl]prop-2-en-1-amine |
InChI |
InChI=1S/C13H19N/c1-5-8-14-12(4)13-7-6-10(2)9-11(13)3/h5-7,9,12,14H,1,8H2,2-4H3 |
InChI Key |
MZONDNKFFBAWHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)NCC=C)C |
Origin of Product |
United States |
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